
Z-Gly-Ala-His-bNA
Übersicht
Beschreibung
Z-Gly-Ala-His-bNA is a useful research compound. Its molecular formula is C29H30N6O5 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Z-Gly-Ala-His-bNA (Z-Glycine-Alanine-Histidine-b-naphthylamide) is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of protease inhibition and potential therapeutic applications. This compound features a sequence of amino acids that may influence its interactions with various biological targets, making it a subject of interest in pharmacological research.
This compound functions primarily as a substrate or inhibitor for specific proteases. Its structure allows it to interact with the active sites of these enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target enzyme and the cellular context in which it operates.
Inhibition Studies
Recent studies have highlighted the inhibitory potential of this compound against certain proteases, including those involved in viral replication. For example, research focusing on the chikungunya virus (CHIKV) nsP2 protease demonstrated that peptide substrates similar to this compound could effectively inhibit enzymatic activity, suggesting its potential as an antiviral agent .
Cytotoxicity and Antiviral Activity
In vitro assays have been conducted to evaluate the cytotoxic effects and antiviral activity of this compound. These studies typically involve cell lines such as Vero cells, where the compound's ability to protect against viral-induced cytopathic effects is assessed. Results indicate that this compound may enhance cell viability in the presence of viral infections, showcasing its protective properties .
Case Studies
- Antiviral Efficacy : In a study assessing the antiviral properties of various peptides, this compound was shown to reduce viral load significantly when administered alongside CHIKV. The compound demonstrated a dose-dependent response, with higher concentrations correlating with increased cell survival and decreased viral replication .
- Protease Inhibition : A detailed investigation into the inhibitory action of this compound on proteases revealed that it competes effectively with natural substrates, leading to a notable decrease in enzymatic activity. This was quantified using fluorescence resonance energy transfer (FRET) assays, which confirmed the compound's efficacy at low micromolar concentrations .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other known inhibitors:
Wissenschaftliche Forschungsanwendungen
Enzyme Substrate for Protease Activity
Z-Gly-Ala-His-bNA is primarily utilized as a substrate for studying protease activity. Its design allows for the selective cleavage by specific proteases, making it an excellent tool for investigating enzyme kinetics and mechanisms.
- Case Study : In a study focused on the Chikungunya virus non-structural protein 2 (nsP2) protease, this compound was employed in a fluorescence resonance energy transfer (FRET)-based high-throughput screening assay to identify potential inhibitors. The cleavage of this substrate by nsP2 was monitored, providing insights into the enzyme's activity and potential drug targets against viral infections .
High-Throughput Screening (HTS)
The compound is instrumental in high-throughput screening assays designed to identify small-molecule inhibitors of proteases. The FRET-based assays using this compound allow researchers to efficiently screen large libraries of compounds for potential therapeutic agents.
- Data Table: HTS Assay Performance Metrics
Metric | Value |
---|---|
Z' Factor | 0.67 ± 0.054 |
Coefficient of Variation | <10% |
Signal-to-Background Ratio | >5 |
These metrics indicate a robust and reliable assay system, essential for drug discovery efforts targeting viral proteases .
Therapeutic Potential in Antiviral Research
Given its role in protease inhibition, this compound has significant implications in antiviral research. By identifying inhibitors that bind to viral proteases, researchers can develop novel therapeutic strategies against viral diseases.
- Case Study : The use of this compound in screening led to the identification of zinc acetate as an effective inhibitor of the Chikungunya virus nsP2 protease. This finding highlights the potential for repurposing existing drugs for antiviral therapy .
Biochemical Characterization
This compound is also valuable in biochemical characterization studies where understanding the structural and functional relationships of peptides and proteins is crucial.
- Application Example : Researchers have used this compound to dissect the interactions between proteases and their substrates, contributing to a deeper understanding of enzyme specificity and catalytic mechanisms.
Eigenschaften
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O5/c1-19(33-26(36)16-31-29(39)40-17-20-7-3-2-4-8-20)27(37)35-25(14-24-15-30-18-32-24)28(38)34-23-12-11-21-9-5-6-10-22(21)13-23/h2-13,15,18-19,25H,14,16-17H2,1H3,(H,30,32)(H,31,39)(H,33,36)(H,34,38)(H,35,37)/t19-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTUGGBZPGMBQT-DFBJGRDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202001-31-8 | |
Record name | 202001-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.